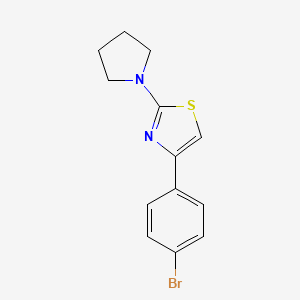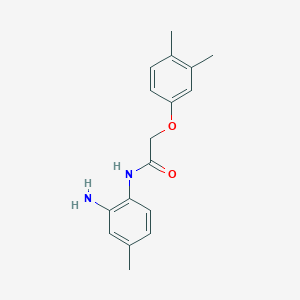
4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in recent years due to its potential applications in scientific research. This compound is a member of the aminoalkylindole family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. In
Wissenschaftliche Forschungsanwendungen
4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide has been used in various scientific research studies, including its potential use as a tool for studying cannabinoid receptors and their role in the endocannabinoid system. This compound has also been studied for its potential therapeutic applications, including its ability to reduce pain and inflammation.
Wirkmechanismus
4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. By binding to these receptors, this compound can produce a range of effects, including sedation, euphoria, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, decreased body temperature, and altered blood pressure. This compound can also produce a range of psychological effects, including anxiety, paranoia, and hallucinations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide in lab experiments is that it is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying these receptors and their role in the endocannabinoid system. However, one limitation of using this compound is that it can produce a range of adverse effects, including sedation, euphoria, and altered perception, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide, including its potential therapeutic applications for pain and inflammation. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the endocannabinoid system. Finally, more research is needed to determine the safety and potential side effects of this compound, which will be important for its potential use as a therapeutic agent in the future.
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years due to its potential applications in scientific research. This compound has been studied for its potential therapeutic applications, its mechanism of action, and its biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations and potential adverse effects that must be taken into consideration. Overall, further research is needed to better understand the potential applications of this compound in scientific research and its potential as a therapeutic agent.
Synthesemethoden
4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with 3-methylphenylacetic acid in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with 4-chlorobutanoyl chloride to form this compound. Another method involves the reaction of 4-fluoroaniline with 3-methylphenylacetic acid in the presence of phosphorus oxychloride and dimethylformamide, followed by the addition of 4-chlorobutanoyl chloride.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12-3-2-4-15(11-12)19-17(21)10-9-16(20)13-5-7-14(18)8-6-13/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDRXUUPXXPKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5857643.png)
![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)
![4-{[(4-chlorophenyl)thio]acetyl}morpholine](/img/structure/B5857662.png)







